molecular formula C3H9N<br>(CH3)2CHNH2<br>C3H9N B041738 Isopropylamine CAS No. 75-31-0

Isopropylamine

Cat. No. B041738
CAS RN: 75-31-0
M. Wt: 59.11 g/mol
InChI Key: JJWLVOIRVHMVIS-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • Asymmetric Synthesis of Unnatural Amino Acids : Isopropylamine is an ideal amino donor for reductive amination of carbonyl compounds, particularly in the asymmetric synthesis of unnatural amino acids via ω-transaminase-catalyzed amino group transfer between α-keto acids and isopropylamine (Park, Dong, & Shin, 2013).
  • Synthesis and Properties : The synthesis of isopropylamine borane, i-C3H7NH2 · BH3, involves the reaction of sodium tetrahydroborate NaBH4 with isopropylamine hydrochloride (Myakishev, Il’inchik, & Volkov, 2012).

Molecular Structure Analysis

  • Crystal Structure of Isopropylamine Octahydrate : The crystal structure of isopropylamine octahydrate shows a clathrate-type hydrogen-bonded framework, with isopropylamine molecules occupying positions with sixfold orientational disorder in the structure (Mcmullan, Jeffrey, & Panke, 1970).

Chemical Reactions and Properties

  • Transaminations with Isopropyl Amine : Isopropylamine is used as an amine donor in enantiopure chiral amines synthesis via omega-transaminases, showing efficiency in equilibrium displacement (Cassimjee et al., 2010).
  • Amine Transaminase Reactions : Isopropylamine is a favored amine donor in amine transaminase (ATA) catalyzed reactions, with applications in chemo-enzymatic syntheses (Dawood et al., 2018).

Physical Properties Analysis

  • Synthesis of ZSM-5 Nanorod : Isopropylamine used as a structure-directing agent in the synthesis of ZSM-5 nanorod, highlights its role in shaping the morphology of molecular sieves (Liu Yueming, 2010).

Chemical Properties Analysis

  • Molecular Structure and Vibrational Spectroscopy : The molecular structure of isoproturon, a pesticide containing an isopropylamine group, shows its stabilization in the crystal form through hydrogen bonding, highlighting the interaction properties of isopropylamine in molecular networks (Vrielynck et al., 2006).

Scientific Research Applications

Application in Catalysis Science & Technology

  • Specific Scientific Field: Catalysis Science & Technology .
  • Summary of the Application: Isopropylamine is used in the identification and application of a robust ω-transaminase with high tolerance towards substrates and isopropylamine from a directed soil metagenome . This process has immense potential to synthesize chiral amine pharmaceuticals and precursors .
  • Methods of Application: The study involved screening a metagenomic library from amidogen-enriched environments established to retrieve class III transaminases . A robust ω-transaminase, ATA1012, was identified that exhibited high industrial potential . Systematic optimization of the reaction parameters, including the substrate loading, reaction temperature, IPA dosage and pyridoxal-5′-phosphate (PLP) concentration in the amination process, was carried out .
  • Results or Outcomes: The identified ω-transaminase, ATA1012, showed relative stability at 30–50 °C and even at 30 °C for 800 h with residual activity >50% . It was capable of tolerating IPA concentrations as high as 2 M . After optimization, up to 0.75 M 1-Boc-3-piperidone (2t) (150 g L −1) and 1-Boc-3-pyrrolidone (2s) (139 g L −1) were efficiently converted to the corresponding chiral amines with ee values of >99.9% in 12 h .

Application in Chemical Industry

  • Specific Scientific Field: Chemical Industry .
  • Summary of the Application: Isopropylamine is a valuable intermediate in the chemical industry . It is used as a building block for the preparation of many herbicides and pesticides .
  • Methods of Application: Isopropylamine can be obtained by reaction of isopropyl alcohol with ammonia in the presence of a catalyst .
  • Results or Outcomes: The reaction results in the formation of Isopropylamine, which is then used in the preparation of many herbicides and pesticides including atrazine, bentazon, glyphosate, imazapyr, ametryne, desmetryn, prometryn, pramitol, dipropetryn, propazine, fenamiphos, and iprodione .

Application in Pharmaceutical Industry

  • Specific Scientific Field: Pharmaceutical Industry .
  • Summary of the Application: Isopropylamine is used in the production of various pharmaceuticals such as diisopropylamine dichloroacetate, indanol hydrochloride, propranolol hydrochloride, pindolol and other drugs . It is also used in the production of sertraline, silymarin .
  • Results or Outcomes: The use of isopropylamine in pharmaceutical synthesis leads to the production of various drugs used in medical treatments .

Application in Water Treatment

  • Specific Scientific Field: Water Treatment .
  • Summary of the Application: Isopropylamine is used as a hard water treatment agent .
  • Methods of Application: Isopropylamine can be used in water treatment processes to help manage the hardness of water .
  • Results or Outcomes: The use of isopropylamine in water treatment can help improve the quality of water by managing its hardness .

Application in Detergent Industry

  • Specific Scientific Field: Detergent Industry .
  • Summary of the Application: Isopropylamine is used in the production of detergents .
  • Methods of Application: Isopropylamine can be used in the formulation of various detergents .
  • Results or Outcomes: The use of isopropylamine in detergent formulation leads to the production of effective cleaning agents .

Application in Textile Industry

  • Specific Scientific Field: Textile Industry .
  • Summary of the Application: Isopropylamine is used as a textile additive .
  • Methods of Application: Isopropylamine can be used in various stages of textile processing as an additive .
  • Results or Outcomes: The use of isopropylamine in textile processing can enhance the quality and characteristics of the final textile products .

Safety And Hazards

Isopropylamine is a dangerous fire hazard when exposed to heat, flame, sparks, or strong oxidizers . It can cause severe skin burns and eye damage . Inhalation can cause nose and throat irritation, severe coughing, and chest pain due to irritation of air passages . It can also cause lung edema and loss of consciousness .

Future Directions

The global isopropylamine market size is estimated to increase by USD 110.91 million from 2023 to 2027 . The expansion of the rubber and plastic industry is a key factor driving the growth of the global isopropylamine market . Industries in the plastics and rubber products manufacturing subsector make goods by processing plastic materials and raw rubber .

properties

IUPAC Name

propan-2-amine
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InChI

InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3
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InChI Key

JJWLVOIRVHMVIS-UHFFFAOYSA-N
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Canonical SMILES

CC(C)N
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Molecular Formula

C3H9N, Array
Record name ISOPROPYLAMINE
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Related CAS

15572-56-2 (hydrochloride)
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DSSTOX Substance ID

DTXSID2025682
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Molecular Weight

59.11 g/mol
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Physical Description

Isopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point -35 °F. Boiling point 90 °F. Less dense than water Vapors heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a solvent and to make other chemicals., Liquid, Colorless liquid with an ammonia-like odor; Note: A gas above 91 degrees F; [NIOSH], HYGROSCOPIC COLOURLESS LIQUID WITH AMMONIA ODOUR., Colourless to yellow liquid; Fishy ammonia aroma, Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: A gas above 91 °F.]
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Boiling Point

90.3 °F at 760 mmHg (NTP, 1992), 31.8 °C, 31.7 °C, 91 °F
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Flash Point

-35 °F (NTP, 1992), -26 °C, -18 °C (0 °F) (Closed cup), -35 °F (-37 °C) (open cup), -37 °C c.c., -35 °F (open cup), (oc) -35 °F
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Solubility

Very soluble (NTP, 1992), In water, 1X10+6 mg/L at 20 °C /miscible/, Miscible with water, Miscible with ethanol, ether; very soluble in acetone; soluble in benzene, chloroform, Solubility in water: miscible, Soluble in water, Soluble (in ethanol), Miscible
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Density

0.691 at 68 °F (est.) (USCG, 1999) - Less dense than water; will float, 0.6891 g/cu m at 20 °C, Bulk density: 5.7 lb/gal at 20 °C; refractive index; 1.377 at 15 C, 0.7 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.7, 0.687-0.693, 0.691, 0.69
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Vapor Density

2.04 (Air = 1), Relative vapor density (air = 1): 2.0
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Vapor Pressure

940.94 mmHg (USCG, 1999), 579.6 [mmHg], 579.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 63.7, 460 mmHg
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Product Name

Isopropylamine

Color/Form

Colorless liquid [Note: A gas above 91 degrees F], Colorless, volatile liquid, Colorless to yellow liquid

CAS RN

75-31-0
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Melting Point

-150 °F (NTP, 1992), -95.119 °C, -95.2 °C, -150 °F
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Synthesis routes and methods I

Procedure details

4.3 g of the free base of (4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Cliralpak AD column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting).
[Compound]
Name
free base
Quantity
4.3 g
Type
reactant
Reaction Step One
Name
(4R/S)-4-[(4-amino-1-piperidinyl)methyl]-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-7-one dihydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Name

Synthesis routes and methods II

Procedure details

(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one (43 mg) was resolved by preparative chiral HPLC into the two enantiomers E1 and E2 using a Chiralpak AD-H column, eluting with 50:50:0.1 acetonitrile:methanol:isopropylamine, affording enantiomers E1 (first eluting) and E2 (second eluting) which were converted to the mono hydrochloride salts by dissolving in methanol, adding 1 equivalent of aqueous 6.0N HCl and evaporating to dryness.
[Compound]
Name
(4R/S)-4-({4-[(2,3-dihydro[1,4]dioxino[2,3-c]pyridin-7-ylmethyl)amino]-1-piperidinyl}methyl)-3,4-difluoro-4,5-dihydro-7H-pyrrolo[3,2,1-de]-1,5-naphthyridin-1-one
Quantity
43 mg
Type
reactant
Reaction Step One
Name
E1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
E2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide (68 mg, 0.14 mmol) in ethanol (5.0 mL) is added pyridine (0.115 mL, 1.42 mmol) and O-methylhydroxylamine hydrochloride (118 mg, 1.42 mmol). The mixture is heated to 55° C. for 16 hours, cooled to ambient temperature, and concentrated to dryness. The residue is purified by silica gel flash chromatography, eluting with a gradient of 0 to 100% of hexane/ethyl acetate: 10% isopropyl amine to give the free base form of the title compound as a colorless oil. Dissolve this residue in dichloromethane (3 mL) and add 4 N HCl in dioxane (2 mL) and stir for 5 minutes. The solution is then concentrated to give the title compound as an off white solid (50 mg, 86%). ES/MS (m/e) 374.0 (M+H).
Name
N-[(4aR,7aS)-6-(5-fluoro-4-methoxy-6-methyl-pyrimidin-2-yl)-7a-phenyl-4,4a,5,7-tetrahydropyrrolo[3,4-d][1,3]thiazin-2-yl]benzamide
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
0.115 mL
Type
reactant
Reaction Step One
Quantity
118 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
10%

Synthesis routes and methods IV

Procedure details

To a solution of p-aminobenzenethiol (125 mg, 1 mmol) in methanol (1 ml) was added MMTS (94 μl, 1 mmol) in a single portion. The reaction was stirred at RT under N2. After 2 hr, the solution was loaded onto an SCX column and eluted with methanol, followed by 1M ammonia in methanol. The basic eluents were concentrated in vacuo to a yellow oil. Chromatography (1:1 hexanes:CH2Cl2 with 1% isopropylamine) yielded 39a (140 mg, 82%) as a pale yellow oil. 1H NMR (250 MHz, CDCl3): δ 7.28 (d, J=8.6 Hz, 2H); 6.54 (d, J=8.6 Hz, 2H); 3.60 (broad s, 2H); 2.34 (s, 3H). Treatment with HCl/ether gave 5 mg of the HCl salt. Biological testing was performed on the acid salt. 1H NMR (400 MHz, d6-DMSO): δ 7.46 (broad s, 2H); 7.05 (broad s, 2H); 2.47 (s, 3H); 2.43 (s, 3H).
Quantity
125 mg
Type
reactant
Reaction Step One
Name
Quantity
94 μL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
1%
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isopropylamine
Reactant of Route 2
Isopropylamine
Reactant of Route 3
Isopropylamine
Reactant of Route 4
Reactant of Route 4
Isopropylamine
Reactant of Route 5
Isopropylamine
Reactant of Route 6
Reactant of Route 6
Isopropylamine

Citations

For This Compound
28,900
Citations
P Kelefiotis-Stratidakis, T Tyrikos-Ergas… - Organic & Biomolecular …, 2019 - pubs.rsc.org
Amine transaminases (ATAs) propose an appealing alternative to transition metal catalysts as they can provide chiral amines of high purity from pro-chiral compounds by asymmetric …
Number of citations: 56 pubs.rsc.org
Y Hamada, M Tsuboi, M Nakata, M Tasumi - Chemical physics, 1988 - Elsevier
The assignments for low-frequency fundamental bands (1650–450 cm −1 ) of isopropylamine are revised. New assignments are based on the higher-resolution gas-phase spectra and …
Number of citations: 25 www.sciencedirect.com
CE Cerniglia, JJ Perry - Journal of Bacteriology, 1975 - Am Soc Microbiol
Mycobacterium convolutum strain NPA-1 can utilize n-propylamine (NPA), isopropylamine (IPA), and 1,3-propane diamine (PD) as sole source of carbon, nitrogen, and energy. Enzyme …
Number of citations: 31 journals.asm.org
NK Smith, WD Good - Journal of Chemical and Engineering Data, 1967 - ACS Publications
… change in thermodynamic properties of propylamine,isopropylamine, ieri-butylamine, and … isopropylamine was a crude measurement of this laboratory, and (dE/dP)r for isopropylamine …
Number of citations: 37 pubs.acs.org
EI Montero, S Díaz, AM González-Vadillo… - Journal of medicinal …, 1999 - ACS Publications
… −3 and isopropylamine are shown in Table 1. The signal corresponding to the amine group of isopropylamine … is Δδ = 1.8−2.1 ppm for C1 of isopropylamine and 4.2−8.6 for C1 of amine. …
Number of citations: 173 pubs.acs.org
D Zeroka, JO Jensen… - International journal of …, 1999 - Wiley Online Library
The normal‐mode frequencies and the corresponding vibrational assignments of some isotopomers of isopropylamine are examined theoretically using the Gaussian 94 set of quantum …
Number of citations: 11 onlinelibrary.wiley.com
T Iijima, T Kondou, T Takenaka - Journal of molecular structure, 1998 - Elsevier
The structural parameters of the title compounds have been determined by gas-phase electron diffraction at room temperature. Distances in r g and angles in θ α with limits of error in …
Number of citations: 24 www.sciencedirect.com
J Lipok, H Studnik, S Gruyaert - Ecotoxicology and Environmental Safety, 2010 - Elsevier
… of glyphosate herbicide and isopropylamine, its equimolar … The isopropylamine (IPA) as standard chemical reagent of 98… ) isopropylamine salt of glyphosate or simply isopropylamine …
Number of citations: 114 www.sciencedirect.com
RO Ragsdale, BR Karstetter, RS Drago - Inorganic Chemistry, 1965 - ACS Publications
… of the isopropylamine-nitric oxide product in the pres- … isopropylamine-nitric oxide product in the presence of oxygen gave several decomposition products. Water and isopropylamine …
Number of citations: 59 pubs.acs.org
JI Ademola, LE Sedik, RC Wester, HI Maibach - Archives of toxicology, 1993 - Springer
Atrazine is an extensively used herbicide in the USA. Our objective was to determine the absorption and metabolism (detoxification) of atrazine in human skin. Percutaneous absorption …
Number of citations: 35 link.springer.com

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